Cas no 1368374-12-2 (Methyl 5-Methyl-2-(methylsulfonyl)benzoate)

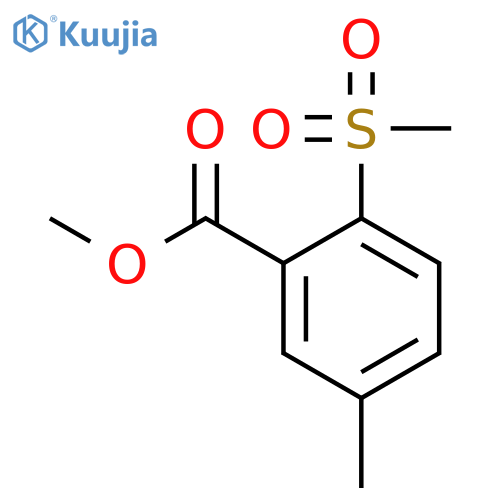

1368374-12-2 structure

商品名:Methyl 5-Methyl-2-(methylsulfonyl)benzoate

CAS番号:1368374-12-2

MF:C10H12O4S

メガワット:228.264882087708

MDL:MFCD28101619

CID:2109546

PubChem ID:82553555

Methyl 5-Methyl-2-(methylsulfonyl)benzoate 化学的及び物理的性質

名前と識別子

-

- methyl 5-methyl-2-(methylsulfonyl)benzoate

- TRA0072844

- methyl 5-methyl-2-methylsulfonylbenzoate

- SY030789

- AK209287

- Methyl5-Methyl-2-(methylsulfonyl)benzoate

- Benzoic acid, 5-methyl-2-(methylsulfonyl)-, methyl ester

- 1368374-12-2

- AKOS022860876

- MFCD28101619

- CS-11819

- AC2453

- methyl 2-methanesulfonyl-5-methylbenzoate

- DA-32288

- Methyl 5-Methyl-2-(methylsulfonyl)benzoate

-

- MDL: MFCD28101619

- インチ: 1S/C10H12O4S/c1-7-4-5-9(15(3,12)13)8(6-7)10(11)14-2/h4-6H,1-3H3

- InChIKey: IUBYHAGXBWUIOT-UHFFFAOYSA-N

- ほほえんだ: S(C([H])([H])[H])(C1C([H])=C([H])C(C([H])([H])[H])=C([H])C=1C(=O)OC([H])([H])[H])(=O)=O

計算された属性

- せいみつぶんしりょう: 228.04563003g/mol

- どういたいしつりょう: 228.04563003g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 4

- 重原子数: 15

- 回転可能化学結合数: 3

- 複雑さ: 328

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 1.4

- トポロジー分子極性表面積: 68.8

Methyl 5-Methyl-2-(methylsulfonyl)benzoate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1534057-1g |

Methyl 5-methyl-2-(methylsulfonyl)benzoate |

1368374-12-2 | 98% | 1g |

¥6092 | 2023-04-15 | |

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | M70420-1g |

Methyl 5-Methyl-2-(methylsulfonyl)benzoate |

1368374-12-2 | 1g |

¥4939.0 | 2021-09-08 | ||

| TRC | M354675-100mg |

Methyl 5-Methyl-2-(methylsulfonyl)benzoate |

1368374-12-2 | 100mg |

$ 185.00 | 2022-06-03 | ||

| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | D851362-1g |

Methyl 5-Methyl-2-(methylsulfonyl)benzoate |

1368374-12-2 | 95% | 1g |

2,961.00 | 2021-05-17 | |

| abcr | AB526731-250 mg |

Methyl 5-methyl-2-(methylsulfonyl)benzoate; . |

1368374-12-2 | 250MG |

€278.00 | 2022-07-29 | ||

| abcr | AB526731-250mg |

Methyl 5-methyl-2-(methylsulfonyl)benzoate; . |

1368374-12-2 | 250mg |

€447.00 | 2023-09-01 | ||

| 1PlusChem | 1P0012WO-1g |

Benzoic acid, 5-methyl-2-(methylsulfonyl)-, methyl ester |

1368374-12-2 | ≥95% | 1g |

$963.00 | 2023-12-22 | |

| eNovation Chemicals LLC | D781943-1g |

Methyl 5-Methyl-2-(methylsulfonyl)benzoate |

1368374-12-2 | 95% | 1g |

$700 | 2025-02-20 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1534057-250mg |

Methyl 5-methyl-2-(methylsulfonyl)benzoate |

1368374-12-2 | 98% | 250mg |

¥2040 | 2023-04-15 | |

| TRC | M354675-50mg |

Methyl 5-Methyl-2-(methylsulfonyl)benzoate |

1368374-12-2 | 50mg |

$ 115.00 | 2022-06-03 |

Methyl 5-Methyl-2-(methylsulfonyl)benzoate 関連文献

-

Kuan-Ying Hsieh,El-Eulmi Bendeif,Axel Gansmuller,Sebastien Pillet,Theo Woike,Dominik Schaniel RSC Adv., 2013,3, 26132-26141

-

Zeinab Salehi,Reza Kowsari-Esfahan,Mohammad Ali Shokrgozar Biomater. Sci., 2018,6, 1664-1690

-

Zoubir El-Hachemi,Carlos Escudero,Francisco Acosta-Reyes,M. Teresa Casas,Virginia Altoe,Shaul Aloni,Gerard Oncins,Alessandro Sorrenti,Joaquim Crusats,J. Lourdes Campos,Josep M. Ribó J. Mater. Chem. C, 2013,1, 3337-3346

-

Huihui Qi,Yunjie Zhou,Yi Li,Fan Liao,Zhenzhen Wang,Xiao Wang,Hui Huang,Mingwang Shao,Yang Liu Nanoscale, 2021,13, 14089-14095

1368374-12-2 (Methyl 5-Methyl-2-(methylsulfonyl)benzoate) 関連製品

- 2649046-40-0(1-Bromo-4-(isocyanatomethyl)-2-methylbenzene)

- 2228664-74-0(tert-butyl N-2-(2-amino-3-hydroxy-2-methylpropyl)-5-chlorophenylcarbamate)

- 1251613-28-1(4-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)-N-(thiophen-2-yl)methylpiperazine-1-carboxamide)

- 2138423-71-7(4-Amino-1-[1-(cyclopentanesulfonyl)azetidin-3-yl]pyrrolidin-2-one)

- 677749-53-0(6-chloro-3-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-8-fluoro-4(1H)-quinolinone)

- 2138241-73-1(2H-Pyrazolo[4,3-c]pyridine, 3-(6-fluoro-3-pyridinyl)-4,5,6,7-tetrahydro-)

- 477886-12-7(2-(4-Methylphenyl)-N-[2-(phenylsulfanyl)ethyl]acetamide)

- 1305324-02-0(1-(2,4,5-Trifluorophenyl)propan-2-one)

- 2229150-95-0(3-(quinoxalin-2-yl)but-3-en-1-amine)

- 76006-11-6(7-CHLORO-1H-PYRAZOLO[3,4-C]PYRIDINE)

推奨される供給者

Amadis Chemical Company Limited

(CAS:1368374-12-2)Methyl 5-Methyl-2-(methylsulfonyl)benzoate

清らかである:99%

はかる:1g

価格 ($):575.0